

# Velagliflozin Demonstrates Non-Inferiority to Insulin in Feline Diabetes Mellitus Management

Author: BenchChem Technical Support Team. Date: December 2025



A recent clinical trial has established that the oral sodium-glucose cotransporter-2 (SGLT2) inhibitor, **Velagliflozin**, is non-inferior to traditional insulin therapy for improving glycemic control in cats with diabetes mellitus. This finding presents a significant advancement in feline diabetes management, offering a convenient oral alternative to insulin injections.

**Velagliflozin**, administered once daily, showed comparable efficacy to twice-daily Caninsulin injections in a prospective, randomized, open-label, non-inferiority field trial involving 127 client-owned diabetic cats.[1][2][3][4][5] The study's primary endpoint confirmed that **Velagliflozin** met the criteria for non-inferiority, providing a new therapeutic avenue for a condition that has long relied on injectable insulin.

## **Mechanism of Action: SGLT2 Inhibition**

**Velagliflozin** is part of the SGLT2 inhibitor class of drugs.[6][7] These drugs work by inhibiting the SGLT2 protein in the renal tubules, which is responsible for reabsorbing glucose back into the bloodstream.[6][8] By blocking this protein, **Velagliflozin** promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[8] This mechanism is independent of insulin secretion.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor... [vin.com]
- 2. bsava.com [bsava.com]
- 3. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. drugs.com [drugs.com]
- 7. Velagliflozin Wikipedia [en.wikipedia.org]
- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]



 To cite this document: BenchChem. [Velagliflozin Demonstrates Non-Inferiority to Insulin in Feline Diabetes Mellitus Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683480#statistical-analysis-of-velagliflozin-non-inferiority-data]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com